molecular formula C11H13Cl2N3O2 B3130845 N2,N6-bis(2-chloroethyl)pyridine-2,6-dicarboxaMide CAS No. 345617-16-5

N2,N6-bis(2-chloroethyl)pyridine-2,6-dicarboxaMide

Cat. No.: B3130845
CAS No.: 345617-16-5
M. Wt: 290.14 g/mol
InChI Key: QJZAOCYEAADFMR-UHFFFAOYSA-N
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Description

N2,N6-Bis(2-chloroethyl)pyridine-2,6-dicarboxamide is a pyridine-based dicarboxamide derivative featuring 2-chloroethyl substituents on the amide nitrogen atoms. The 2-chloroethyl groups likely confer alkylating properties, making it structurally analogous to nitrogen mustard agents, which are known for their cytotoxic and DNA-crosslinking activities.

Properties

IUPAC Name

2-N,6-N-bis(2-chloroethyl)pyridine-2,6-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13Cl2N3O2/c12-4-6-14-10(17)8-2-1-3-9(16-8)11(18)15-7-5-13/h1-3H,4-7H2,(H,14,17)(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJZAOCYEAADFMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)C(=O)NCCCl)C(=O)NCCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2,N6-bis(2-chloroethyl)pyridine-2,6-dicarboxamide typically involves the reaction of pyridine-2,6-dicarboxylic acid with 2-chloroethylamine under specific conditions. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bonds .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N2,N6-bis(2-chloroethyl)pyridine-2,6-dicarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines, thiols, and alcohols for substitution reactions. Oxidizing agents like hydrogen peroxide or potassium permanganate and reducing agents such as sodium borohydride are used for oxidation and reduction reactions, respectively .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a corresponding amine derivative, while oxidation may produce a pyridine N-oxide derivative .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₁₁H₁₃Cl₂N₃O₂
  • Molecular Weight : 290.15 g/mol
  • Structural Features : The compound features a pyridine ring with two chloroethyl substituents and two carboxamide groups, contributing to its unique chemical reactivity and biological interactions .

Medicinal Chemistry

This compound shows promise in medicinal chemistry due to its potential interactions with biological targets. Preliminary studies indicate that it may bind to proteins involved in cell signaling and proliferation, suggesting a role in cancer therapy or other therapeutic applications.

Case Study: Anticancer Activity

Research has demonstrated that compounds structurally related to this compound exhibit significant anticancer properties. For instance, derivatives of pyridine-2,6-dicarboxamides have been shown to inhibit tumor growth in vitro and in vivo models .

Coordination Chemistry

The compound serves as a ligand in coordination chemistry, where it can form complexes with metal ions. Its ability to stabilize reactive species makes it useful in synthetic modeling of metalloenzyme active sites and catalytic organic transformations .

Applications in Catalysis

In coordination chemistry, this compound can facilitate various catalytic processes. For example, it has been explored for its role in the synthesis of complex organic molecules through metal-catalyzed reactions .

Chemical Reactivity

The chloroethyl groups in this compound are reactive sites that can undergo nucleophilic substitution reactions. This property allows it to participate in diverse chemical transformations, making it a versatile building block for further chemical synthesis .

Mechanism of Action

The mechanism of action of N2,N6-bis(2-chloroethyl)pyridine-2,6-dicarboxamide involves its interaction with molecular targets such as DNA and proteins. The chloroethyl groups can form covalent bonds with nucleophilic sites on these biomolecules, leading to cross-linking and inhibition of their normal functions. This mechanism is similar to that of other alkylating agents used in chemotherapy .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent-Driven Functional Variations

A critical distinction among pyridine-2,6-dicarboxamide derivatives lies in the substituents on the amide nitrogens, which dictate reactivity, solubility, and applications. Key examples include:

Compound Name Substituents Key Properties/Applications References
N2,N6-Bis(2-chloroethyl)pyridine-2,6-dicarboxamide 2-Chloroethyl Potential alkylating agent (anticancer) Inferred
N2,N6-Bis(6-iodo-2-methyl-4-oxoquinazolin-3(4H)-yl)pyridine-2,6-dicarboxamide 6-Iodo-2-methylquinazolinone Anticancer/antimicrobial via halogen interactions
N2,N6-Bis(5-methylthiazol-2-yl)pyridine-2,6-dicarboxamide 5-Methylthiazole Fluorescent sensor for Cu²⁺/Ni²⁺
N2,N6-Bis(2-tert-butylphenyl)pyridine-2,6-dicarboxamide 2-tert-Butylphenyl Catalytic ligand in Suzuki-Miyaura coupling
N2,N6-Bis(4-aminophenyl)pyridine-2,6-dicarboxamide 4-Aminophenyl Metal ion recognition, Schiff base synthesis
  • Chloroethyl vs. Quinazolinone (Iodo): The 2-chloroethyl groups are smaller and more electrophilic than bulky 6-iodo-2-methylquinazolinone substituents. This may enhance the former’s ability to alkylate biomolecules (e.g., DNA) but reduce selectivity compared to halogenated analogs, which leverage halogen bonding for targeted interactions .
  • Thiazole vs. Chloroethyl : Thiazole rings in the sensor compound introduce π-conjugation and metal-binding sites, enabling fluorescence quenching upon Cu²⁺/Ni²⁺ coordination. Chloroethyl groups lack such electronic properties, limiting sensing utility but favoring cytotoxic activity.

Structural and Crystallographic Insights

Crystal structures of related compounds reveal substituent-dependent packing and stability:

  • N2,N6-Bis(2-aminophenyl) derivative: Exhibits intramolecular hydrogen bonds (O–H⋯N, N–H⋯O) with bond lengths of 1.41–1.42 Å, stabilizing a planar conformation .
  • N2,N6-Bis(naphthalenylmethylene) derivative: Crystallizes in a monoclinic system (space group P2₁/c) with unit cell dimensions a = 12.49 Å, b = 19.40 Å, c = 13.27 Å. The bulky naphthalene groups induce steric hindrance, reducing packing efficiency .
  • N2,N6-Bis(1-hydrazinyl) derivative : Orthorhombic crystal system (Aba2) with extensive C–H⋯O interactions, enhancing thermal stability .

Functional Comparisons

Catalytic and Coordination Chemistry

  • Palladium Complexes : N2,N6-Bis(tert-butylphenyl) derivatives form stable Pd(II) complexes for Suzuki-Miyaura coupling, achieving >95% yields . Chloroethyl groups may hinder metal coordination due to their electron-withdrawing nature, limiting catalytic utility.
  • Schiff Base Formation: 2-Aminophenyl derivatives readily condense with aldehydes to form Schiff bases for metal ion recognition . Chloroethyl groups lack amine functionality, precluding such applications.

Biological Activity

N2,N6-bis(2-chloroethyl)pyridine-2,6-dicarboxamide (CAS No. 345617-16-5) is a synthetic compound derived from pyridine-2,6-dicarboxylic acid. Its molecular formula is C11_{11}H13_{13}Cl2_{2}N3_{3}O2_{2}, and it features two chloroethyl groups attached to the nitrogen atoms of the pyridine ring. This compound has garnered attention for its potential biological activity, particularly in the fields of medicinal chemistry and toxicology.

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on biomolecules such as DNA and proteins. This interaction leads to cross-linking, which can inhibit normal cellular functions and contribute to its potential as a chemotherapeutic agent. The chloroethyl groups are particularly reactive, akin to other alkylating agents used in cancer treatment .

Anticancer Potential

Research indicates that compounds with structural similarities to this compound may exhibit anticancer properties. For instance, studies have shown that similar chloroethyl derivatives can induce apoptosis in cancer cells by disrupting DNA synthesis and function. The compound's potential as an anticancer agent is being explored due to its ability to target rapidly dividing cells.

Synthesis and Characterization

This compound can be synthesized through the reaction of pyridine-2,6-dicarboxylic acid with 2-chloroethylamine. The synthesis typically involves refluxing in dichloromethane under an inert atmosphere . Characterization methods include NMR spectroscopy and mass spectrometry, confirming the molecular structure and purity of the synthesized compound.

Comparative Studies

Compound Molecular Formula Biological Activity Toxicity Profile
This compoundC11_{11}H13_{13}Cl2_{2}N3_{3}O2_{2}Potential anticancer propertiesLimited data; similar compounds show low toxicity
2-(Chloromethyl)pyridine hydrochlorideC7_{7}H8_{8}ClNInduced apoptosis in cancer modelsNo significant carcinogenicity observed

Future Directions

Ongoing research is focused on elucidating the precise mechanisms through which this compound exerts its biological effects. Investigations into its efficacy against various cancer cell lines are critical for determining its therapeutic potential. Additionally, studies on its interaction with metal ions could provide insights into its role in metalloenzyme research .

Q & A

Q. What are the optimal synthetic routes for N2,N6-bis(2-chloroethyl)pyridine-2,6-dicarboxamide, and how do reaction conditions influence yield and purity?

The synthesis typically involves multi-step condensation reactions. For example, a reflux method using ethanol or toluene as solvents with stoichiometric control of acyl chlorides and amines is common. Excess amine (1.5–2.0 equivalents) is recommended to drive the reaction to completion and minimize side products. Temperature optimization (70–90°C) and prolonged reaction times (6–12 hours) improve yields (~70–85%) . Critical parameters include solvent polarity (e.g., ethanol for solubility vs. toluene for high-temperature stability) and post-synthesis purification via recrystallization in chloroform or ethanol .

Q. What spectroscopic and crystallographic techniques are essential for characterizing this compound?

  • X-ray crystallography : Resolves dihedral angles (e.g., 1.411–1.416 Å for C=N bonds in Schiff base derivatives) and hydrogen-bonding networks (e.g., O–H⋯N and N–H⋯O interactions). SHELX programs are standard for refinement .
  • NMR/IR spectroscopy : Confirm amide C=O stretches (~1670–1680 cm⁻¹) and aromatic proton environments (δ 8.1–8.5 ppm for pyridine protons).
  • Thermal analysis : TGA/DSC reveals stability up to 200–250°C, critical for applications requiring heat resistance .

Q. How does this compound interact with metal ions in coordination chemistry?

The pyridine-2,6-dicarboxamide scaffold provides multiple coordination sites (amide N, pyridine N). For example, it forms stable complexes with transition metals (e.g., Pt, Cu) via chelation, enabling applications in catalysis or metallodrugs. Bond lengths (e.g., Pt–N ≈ 2.0 Å) and angles are tunable by substituents on the chloroethyl groups .

Q. What preliminary biological screening methods are used to assess its bioactivity?

  • Antimicrobial assays : Broth microdilution (MIC values against S. aureus or E. coli).
  • Anticancer screening : MTT assays on cancer cell lines (e.g., IC₅₀ values linked to chloroethyl groups’ alkylating potential).
  • DNA interaction studies : UV-Vis titration or fluorescence quenching with G-quadruplex DNA to assess binding affinity .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variation) impact its bioactivity and coordination properties?

  • Chloroethyl vs. hydroxyethyl groups : Chloroethyl derivatives exhibit higher alkylation capacity (anticancer activity), while hydroxyethyl groups enhance hydrogen bonding in supramolecular assemblies .
  • Schiff base derivatives : Condensation with aldehydes (e.g., 5-bromo-2-hydroxybenzaldehyde) introduces π-conjugated systems, improving fluorescence for sensing applications .
  • Steric effects : Bulky substituents (e.g., naphthalene) reduce coordination flexibility but enhance selectivity for specific metal ions .

Q. What advanced computational methods support structure-activity relationship (SAR) studies?

  • DFT calculations : Optimize molecular geometries and predict frontier molecular orbitals (HOMO-LUMO gaps ~4.5 eV for charge-transfer interactions) .
  • Molecular docking : Simulate binding to G-quadruplex DNA (e.g., ΔG ≈ −8.5 kcal/mol for pyridostatin analogs) .
  • MD simulations : Assess stability of metal complexes in aqueous environments (e.g., hydration shells around Pt centers) .

Q. How does this compound participate in supramolecular assemblies or host-guest systems?

It forms hierarchical structures via hydrogen bonding (e.g., N–H⋯O) and π-π stacking. For example, co-assembly with TCNB (tetracyanobenzene) generates luminescent microspheres via charge-transfer interactions. These assemblies enable energy-transfer applications (e.g., light-harvesting systems) .

Q. What contradictions exist in reported data, and how can they be resolved?

  • Synthetic yields : Discrepancies (60–85%) arise from solvent purity or crystallization conditions. Reproducibility requires strict control of humidity and temperature .
  • Biological activity : Some studies report IC₅₀ < 10 µM (potent anticancer), while others show no activity. Differences may stem from cell-line specificity or impurity profiles .

Q. What role does this compound play in G-quadruplex (G4) DNA stabilization, and how does this compare to pyridostatin analogs?

It binds G4 DNA via π-stacking and electrostatic interactions, stabilizing telomeric regions. Unlike pyridostatin derivatives (e.g., PyPDS), its chloroethyl groups may alkylate DNA, enhancing cytotoxicity. Competitive FRET assays quantify stabilization (ΔTₘ ≈ 15°C for telomeric sequences) .

Q. How is this compound utilized in catalysis or materials science?

  • Catalysis : As a ligand in Ru complexes for transfer hydrogenation (TOF up to 500 h⁻¹ in ketone reduction). Methoxy or methyl substituents on pyridine rings modulate electron density at the metal center .
  • Materials : Incorporation into polyurethanes improves mechanical properties via hydrogen-bonded hard-segment domains .

Methodological Notes

  • Contradiction Handling : Cross-validate spectroscopic data (e.g., XRD + NMR) to confirm purity before bioassays .
  • Advanced Characterization : Use synchrotron XRD for high-resolution structural insights into metastable polymorphs .
  • Biological Mechanistic Studies : Pair cellular assays with in vitro DNA/protein binding studies to disentangle direct vs. indirect effects .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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